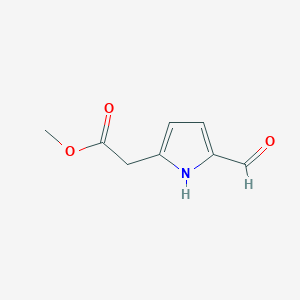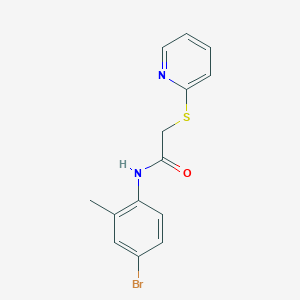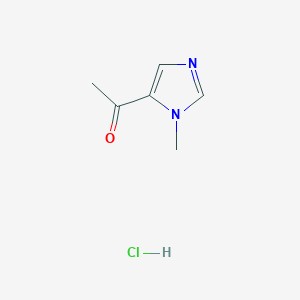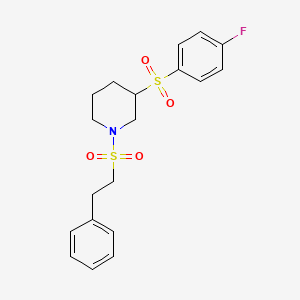![molecular formula C11H13NO3S B2850472 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane CAS No. 798575-96-9](/img/structure/B2850472.png)
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C12H15NO2S . It is a derivative of 3-oxa-6-azabicyclo[3.1.0]hexane .
Synthesis Analysis
The synthesis of similar compounds like 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method has been found to be more efficient, yielding a total of 28% in seven distinct steps .Molecular Structure Analysis
The molecular structure of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane contains a total of 31 bonds; 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 ether (aliphatic), 1 sulfonamide (thio-/dithio-), 1 Aziridine, and 1 Oxolane .Physical And Chemical Properties Analysis
The physical form of 3-oxa-6-azabicyclo[3.1.0]hexane, a related compound, is liquid . The storage temperature is -10 degrees .Scientific Research Applications
Chemical Synthesis
The compound “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane” is used in chemical synthesis . It is a key component in the synthesis of a variety of complex molecules due to its unique structure .
Material Science
This compound also finds its application in the field of material science . Its unique structure and properties make it a suitable candidate for the development of new materials .
Chromatography
In the field of chromatography, “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane” is used due to its unique properties . It helps in the separation of complex mixtures and the identification of their components .
Synthesis of Tropane Alkaloids
The compound “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane” is used in the synthesis of tropane alkaloids . Tropane alkaloids are a family of molecules that display a wide array of interesting biological activities .
Anticancer Activity
The compound “6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane” shows potential anticancer activity . It has been used in the synthesis of novel derivatives that have shown improved anticancer activities .
Antimicrobial Activity
Some derivatives of “6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane” have shown moderate to good levels of antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .
Safety And Hazards
The safety data sheet for 6-tosyl-6-azabicyclo[3.1.0]hexane indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-6-15-7-11(10)12/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZWLMBZRFJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Isobutylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2850391.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2850397.png)
![8-(2-((2,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850398.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2850399.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2850405.png)
![N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2850409.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B2850412.png)